No HDAC Inhibition vs. MS-275
MC2392 was designed as a hybrid molecule incorporating the 2-aminoanilide tail of the class I HDAC inhibitor MS-275. However, in direct enzymatic assays, MC2392 exhibits essentially no HDAC inhibitory activity, in stark contrast to the potent activity of its parent compound, MS-275 [1]. This indicates that the HDACi pharmacophore is functionally inert in the hybrid molecule when assessed in a classical, context-independent assay.
| Evidence Dimension | HDAC enzymatic inhibitory activity |
|---|---|
| Target Compound Data | Essentially no HDACi activity |
| Comparator Or Baseline | MS-275: Potent class I HDAC inhibitor |
| Quantified Difference | Qualitative: Potent inhibition vs. no activity |
| Conditions | In vitro enzymatic assay (as reported in primary research article) |
Why This Matters
This data proves that MC2392 is not a simple prodrug of MS-275 and will not induce broad HDAC inhibition, a key differentiator for experiments seeking to avoid pan-HDACi toxicity and pleiotropic effects.
- [1] De Bellis F, Carafa V, Conte M, Rotili D, Petraglia F, Matarese F, et al. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor MC2392. Cancer Res. 2014 Apr 15;74(8):2328-39. doi: 10.1158/0008-5472.CAN-13-2568. PMID: 24566867. View Source
